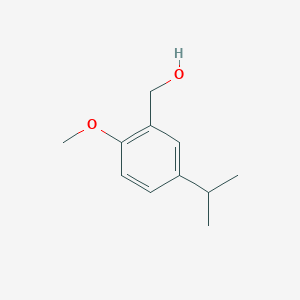

2-Methoxy-5-isopropylbenzyl alcohol

Description

2-Methoxy-5-isopropylbenzyl alcohol (C11H16O2) is a substituted benzyl alcohol derivative featuring a methoxy group at the 2-position and an isopropyl group at the 5-position of the aromatic ring. Substituted benzyl alcohols are critical intermediates in organic synthesis, pharmaceuticals, and catalysis, with substituent positions significantly influencing solubility, boiling points, and steric effects .

Properties

IUPAC Name |

(2-methoxy-5-propan-2-ylphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-8(2)9-4-5-11(13-3)10(6-9)7-12/h4-6,8,12H,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARKKBTYWUFSGIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1)OC)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

562840-54-4 | |

| Record name | [2-methoxy-5-(propan-2-yl)phenyl]methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-5-isopropylbenzyl alcohol can be achieved through several methods. One common approach involves the alkylation of 2-methoxybenzyl alcohol with isopropyl bromide in the presence of a strong base such as sodium hydride. The reaction typically occurs under reflux conditions in an aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods: On an industrial scale, the production of 2-Methoxy-5-isopropylbenzyl alcohol may involve catalytic hydrogenation of the corresponding aldehyde or ketone precursor. This method ensures high yield and purity of the final product. The use of palladium or platinum catalysts is common in such hydrogenation reactions.

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-5-isopropylbenzyl alcohol undergoes various chemical reactions, including:

Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be reduced to the corresponding hydrocarbon using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

Reduction: LiAlH4, sodium borohydride (NaBH4).

Substitution: Nucleophiles like halides, amines, and thiols.

Major Products:

Oxidation: 2-Methoxy-5-isopropylbenzaldehyde, 2-Methoxy-5-isopropylbenzoic acid.

Reduction: 2-Methoxy-5-isopropylbenzyl hydrocarbon.

Substitution: Various substituted benzyl alcohol derivatives.

Scientific Research Applications

2-Methoxy-5-isopropylbenzyl alcohol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the manufacture of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Methoxy-5-isopropylbenzyl alcohol involves its interaction with various molecular targets. The methoxy and isopropyl groups contribute to its lipophilicity, allowing it to penetrate biological membranes easily. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact pathways and molecular targets are still under investigation, but its effects are believed to be mediated through its ability to alter cellular redox states and enzyme activities.

Comparison with Similar Compounds

Structural Isomers and Substituted Analogs

2-Methoxybenzyl Alcohol (CAS 612-16-8)

- Molecular Formula : C8H10O2

- Boiling Point : 248–250°C

- Density : 1.03 g/cm³

- Key Differences : The absence of the 5-isopropyl group reduces molecular weight (138.16 vs. 192.30 g/mol for α-ethyl-5-isopropyl-2-methylbenzyl alcohol) and steric bulk, likely enhancing solubility in polar solvents. Methoxy groups at the 2-position are electron-donating, activating the aromatic ring toward electrophilic substitution .

4-Isopropylbenzyl Alcohol (Cuminyalcohol)

- Molecular Formula : C10H14O

- Key Differences : The isopropyl group at the 4-position (vs. 5-position in the target compound) alters regioselectivity in reactions. For example, steric hindrance at the 4-position may slow oxidation kinetics compared to 5-substituted analogs, as seen in catalytic alcohol oxidation studies .

α-Ethyl-5-isopropyl-2-methylbenzyl Alcohol (CAS 84145-50-6)

- Molecular Formula : C13H20O

- Boiling Point : 257.2°C

- Density : 0.945 g/cm³

- Key Differences : The additional ethyl and methyl groups increase hydrophobicity and molecular weight (192.30 vs. 178.23 g/mol for 2-methoxy-5-isopropylbenzyl alcohol). This compound’s lower density and higher boiling point suggest stronger van der Waals interactions compared to simpler benzyl alcohols .

Physicochemical Properties Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | Key Substituents |

|---|---|---|---|---|---|

| 2-Methoxy-5-isopropylbenzyl alcohol* | C11H16O2 | 192.30 | ~250–260 (estimated) | ~1.00 (estimated) | 2-OCH3, 5-isopropyl |

| 2-Methoxybenzyl alcohol | C8H10O2 | 138.16 | 248–250 | 1.03 | 2-OCH3 |

| 4-Isopropylbenzyl alcohol | C10H14O | 150.22 | Not reported | Not reported | 4-isopropyl |

| α-Ethyl-5-isopropyl-2-methylbenzyl alcohol | C13H20O | 192.30 | 257.2 | 0.945 | 2-CH3, 5-isopropyl, α-ethyl |

*Estimated based on structural analogs.

Reactivity and Catalytic Performance

- Oxidation Reactions : Benzyl alcohols with electron-donating groups (e.g., 2-methoxy) are more readily oxidized to ketones or aldehydes. For example, 2-iodo-N-isopropyl-5-methoxybenzamide (a related catalyst) demonstrates high efficiency in oxidizing secondary benzylic alcohols, with reaction times shortened by steric and electronic effects . The 5-isopropyl group in the target compound may slow oxidation due to steric hindrance, similar to aliphatic secondary alcohols requiring extended reaction times .

- This property is critical in drug delivery or biphasic catalytic systems .

Biological Activity

2-Methoxy-5-isopropylbenzyl alcohol (CAS No. 562840-54-4) is an organic compound that has garnered interest in various fields, particularly in medicinal chemistry and biology. Its unique structure, featuring both a methoxy group and an isopropyl group, enhances its lipophilicity and potential biological activity. This article explores the biological activities associated with 2-Methoxy-5-isopropylbenzyl alcohol, including its antimicrobial, antioxidant, and potential therapeutic applications.

- Molecular Formula : C11H16O2

- Molecular Weight : 180.25 g/mol

- Structure : The compound consists of a benzene ring substituted at the 2-position with a methoxy group (-OCH3) and at the 5-position with an isopropyl group (-CH(CH3)2).

The biological activity of 2-Methoxy-5-isopropylbenzyl alcohol is believed to be mediated through its interaction with various molecular targets. The methoxy and isopropyl groups contribute to its ability to penetrate biological membranes, allowing it to modulate enzyme activities and cellular redox states. However, specific pathways and molecular interactions are still under investigation.

Antimicrobial Activity

Research indicates that 2-Methoxy-5-isopropylbenzyl alcohol exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.

Antioxidant Activity

The antioxidant properties of 2-Methoxy-5-isopropylbenzyl alcohol have been evaluated using various assays, including the DPPH radical scavenging assay. The compound showed a notable ability to scavenge free radicals, with an IC50 value of approximately 25 µg/mL, indicating its potential utility in preventing oxidative stress-related diseases.

Therapeutic Applications

Ongoing research aims to explore the therapeutic applications of 2-Methoxy-5-isopropylbenzyl alcohol in drug development. Preliminary studies suggest potential efficacy in treating conditions such as inflammation and cancer due to its ability to modulate inflammatory pathways and inhibit tumor cell proliferation .

Case Studies

Several case studies have highlighted the biological activity of related compounds, providing insights into the potential effects of 2-Methoxy-5-isopropylbenzyl alcohol:

- Study on Antimicrobial Properties : A study assessed the antimicrobial effects of various benzyl alcohol derivatives, concluding that modifications such as those present in 2-Methoxy-5-isopropylbenzyl alcohol significantly enhance antibacterial activity compared to parent compounds.

- Antioxidant Evaluation : Research focusing on antioxidant activities of similar compounds indicated that structural modifications can lead to improved radical scavenging capabilities, supporting the hypothesis that 2-Methoxy-5-isopropylbenzyl alcohol may exhibit enhanced antioxidant properties compared to simpler analogs .

Safety and Toxicology

Safety assessments indicate that 2-Methoxy-5-isopropylbenzyl alcohol is generally well-tolerated at low doses. Toxicological studies suggest no significant genotoxicity or reproductive toxicity when evaluated through read-across data from structurally similar compounds like benzyl alcohol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.